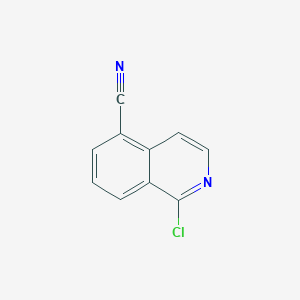

1-Chloroisoquinoline-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloroisoquinoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5ClN2. It is a derivative of isoquinoline, featuring a chlorine atom at the first position and a cyano group at the fifth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloroisoquinoline-5-carbonitrile can be synthesized through various methodsThe reaction typically requires a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) and a cyanating agent like copper(I) cyanide (CuCN) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

Major Products:

Substitution: Isoquinoline derivatives with different functional groups.

Reduction: Aminoisoquinoline derivatives.

Oxidation: Oxidized isoquinoline derivatives

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Chloroisoquinoline-5-carbonitrile has several notable applications in scientific research:

Medicinal Chemistry

This compound serves as a precursor in the development of pharmaceutical agents targeting various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development aimed at treating conditions such as cancer and infections.

Antimicrobial and Anticancer Studies

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. It can inhibit specific enzymes or interfere with DNA synthesis, which is crucial for the growth of pathogens and cancer cells. Studies have shown its effectiveness against certain bacterial strains and tumor cell lines, suggesting its utility in therapeutic applications .

Chemical Biology

The compound is used in chemical biology for studying enzyme interactions and cellular mechanisms. Its ability to modify biological pathways makes it a valuable tool for understanding disease mechanisms and developing targeted therapies.

Organic Synthesis

As a versatile building block, this compound is employed in synthesizing more complex heterocyclic compounds. Its reactivity allows chemists to create various derivatives that may possess enhanced biological activities or novel properties.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells, highlighting its potential as a lead compound for new anticancer drugs .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that this compound exhibited potent antibacterial activity, suggesting its potential use as a scaffold for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 1-Chloroisoquinoline-5-carbonitrile is primarily related to its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its potential antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

2-Chloroquinoline: Similar structure but with the chlorine atom at the second position.

4-Chloroquinoline: Chlorine atom at the fourth position.

5-Chloroisoquinoline-1-carbonitrile: Similar structure but with the cyano group at the first position

Uniqueness: 1-Chloroisoquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-Chloroisoquinoline-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C10H5ClN2. The synthesis typically involves the reaction of 4-chloroaniline with cyanoacetaldehyde, followed by cyclization and dehydration steps. This synthetic pathway allows for the introduction of both chloro and cyano functional groups, which are critical for its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to be involved in the synthesis of aminoisoquinolinylurea derivatives that demonstrate antiproliferative effects against various cancer cell lines, including melanoma. These derivatives are of particular interest due to their potential therapeutic applications in oncology.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins. Molecular docking studies suggest that it can form complexes with target biomolecules, influencing various cellular pathways related to cancer progression. The presence of the chloro and cyano groups enhances its binding affinity to these targets .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antiproliferative Effects : A study demonstrated that derivatives of this compound showed significant cytotoxicity against melanoma cell lines, with IC50 values indicating potent antiproliferative activity.

- CHK1 Inhibition : Research has identified isoquinoline derivatives as selective inhibitors of CHK1, a key protein kinase involved in cell cycle regulation. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the isoquinoline ring could enhance selectivity and potency against CHK1 over other kinases .

- Antibacterial and Antifungal Properties : In addition to its antitumor effects, this compound has shown antibacterial and antifungal activities in preliminary studies, suggesting a broader spectrum of biological activity that warrants further investigation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-Chloroisoquinoline | C₉H₆ClN | Various syntheses |

| 3-Chloroisoquinoline | C₉H₆ClN | Similar reactivity |

| 1-Chloroisoquinoline-4-carbonitrile | C₁₀H₅ClN₂ | Unique biological activity |

| 5-Chloroisoquinoline | C₉H₆ClN | Variation in substitution pattern |

This table illustrates how different substitution patterns on the isoquinoline ring can influence both chemical reactivity and biological activity.

Propiedades

IUPAC Name |

1-chloroisoquinoline-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFDSWMDWPVWKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=C(C2=C1)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.